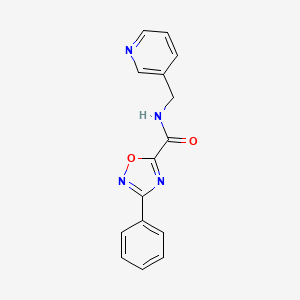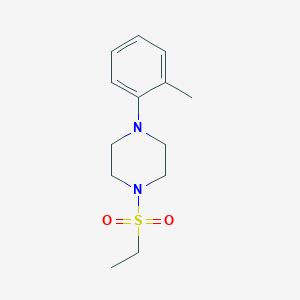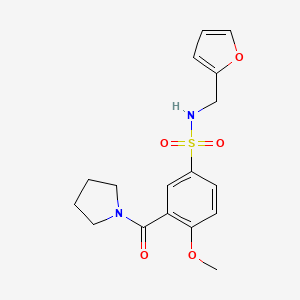![molecular formula C17H17F3N6 B5331367 2-{4-[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]piperazin-1-yl}nicotinonitrile](/img/structure/B5331367.png)
2-{4-[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]piperazin-1-yl}nicotinonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{4-[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]piperazin-1-yl}nicotinonitrile, also known as TPN-77, is a chemical compound that has been the focus of research in recent years. This compound belongs to the class of nicotinic acetylcholine receptor (nAChR) agonists, which are known to have potential therapeutic applications in various neurological and psychiatric disorders.
作用机制
The mechanism of action of 2-{4-[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]piperazin-1-yl}nicotinonitrile involves the activation of nAChRs, which are ligand-gated ion channels that are widely distributed in the central and peripheral nervous systems. Upon binding of 2-{4-[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]piperazin-1-yl}nicotinonitrile to nAChRs, the channels open, allowing the influx of calcium ions into the cell. This triggers the release of neurotransmitters, leading to enhanced cognitive function.
Biochemical and Physiological Effects
2-{4-[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]piperazin-1-yl}nicotinonitrile has been shown to have several biochemical and physiological effects. It has been found to enhance cognitive function, improve memory retention, and increase attention span. 2-{4-[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]piperazin-1-yl}nicotinonitrile has also been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress and inflammation.
实验室实验的优点和局限性
One of the advantages of 2-{4-[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]piperazin-1-yl}nicotinonitrile is its high affinity for nAChRs, which makes it a useful tool for studying the role of these receptors in various physiological processes. However, one of the limitations of 2-{4-[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]piperazin-1-yl}nicotinonitrile is its low solubility in water, which can make it difficult to administer in lab experiments.
未来方向
There are several future directions for the study of 2-{4-[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]piperazin-1-yl}nicotinonitrile. One area of research is the development of more potent and selective nAChR agonists that can be used for the treatment of neurological and psychiatric disorders. Another area of research is the investigation of the long-term effects of 2-{4-[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]piperazin-1-yl}nicotinonitrile on cognitive function and neuroprotection. Furthermore, the potential use of 2-{4-[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]piperazin-1-yl}nicotinonitrile as a therapeutic agent in the treatment of Alzheimer's disease and other neurodegenerative disorders is an area of ongoing research.
合成方法
The synthesis of 2-{4-[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]piperazin-1-yl}nicotinonitrile involves the reaction of 4-(3,3,3-trifluoropropyl)pyrimidin-2-amine with 4-chloronicotinonitrile in the presence of piperazine and potassium carbonate. The reaction proceeds via the formation of an intermediate, which is then converted to 2-{4-[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]piperazin-1-yl}nicotinonitrile by the addition of a reducing agent. The overall yield of the synthesis is approximately 50%, and the purity of the compound can be further improved by recrystallization.
科学研究应用
2-{4-[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]piperazin-1-yl}nicotinonitrile has been studied extensively for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have a high affinity for nAChRs, which are involved in various physiological processes such as learning, memory, and attention. 2-{4-[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]piperazin-1-yl}nicotinonitrile has been found to enhance the release of neurotransmitters such as dopamine, norepinephrine, and acetylcholine, which are important for cognitive function.
属性
IUPAC Name |
2-[4-[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]piperazin-1-yl]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N6/c18-17(19,20)5-3-14-4-7-23-16(24-14)26-10-8-25(9-11-26)15-13(12-21)2-1-6-22-15/h1-2,4,6-7H,3,5,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBMGZBMTXBHWSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=CC=N2)C#N)C3=NC=CC(=N3)CCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,4-diethoxy-N-[2-(1-piperidinyl)ethyl]benzamide](/img/structure/B5331286.png)
![(2R,3S)-3-amino-4-[3-(1-naphthyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]-4-oxobutan-2-ol](/img/structure/B5331298.png)


![N-methyl-7-(3-methylbut-2-enoyl)-N-(tetrahydro-2H-pyran-2-ylmethyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5331317.png)


![3-methoxy-4-[(3-methylbenzyl)oxy]benzamide](/img/structure/B5331337.png)
![N-(3-fluorophenyl)-4-{6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}-1-piperazinecarboxamide](/img/structure/B5331340.png)
![N-benzyl-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5331354.png)
![2-butyl-5-imino-6-{4-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5331371.png)
![4-[1-cyano-2-(4-isopropoxyphenyl)vinyl]benzoic acid](/img/structure/B5331376.png)
![1-{[2-(2,5-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidine-3-carbonitrile](/img/structure/B5331380.png)
